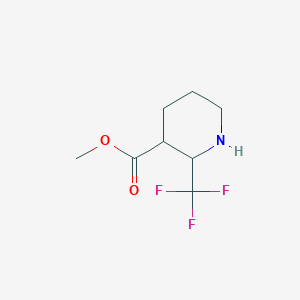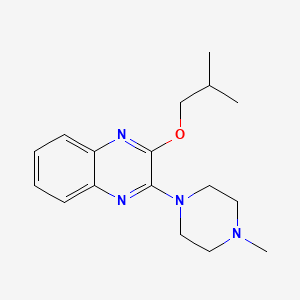
(2-Fluoroethyl)dimethylaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoroethyl)dimethylaminehydrochloride is a fluorinated alkylammonium salt with the molecular formula C4H11ClFN and a molecular weight of 127.5882 g/mol . This compound is known for its unique chemical properties due to the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)dimethylaminehydrochloride typically involves the reaction of dimethylamine with 2-fluoroethyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoroethyl)dimethylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydride and potassium tert-butoxide. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated amines and other derivatives .
Applications De Recherche Scientifique
(2-Fluoroethyl)dimethylaminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated analogs of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated moieties for enhanced activity or stability.
Mécanisme D'action
The mechanism of action of (2-Fluoroethyl)dimethylaminehydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The presence of the fluorine atom can enhance these interactions, leading to increased binding affinity and specificity for certain targets . The compound can also participate in metabolic pathways, where it may undergo biotransformation to yield active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroethylamine hydrochloride: Similar in structure but lacks the dimethylamine group.
2,2-Difluoroethylamine hydrochloride: Contains an additional fluorine atom, leading to different chemical properties.
2,2,2-Trifluoroethylamine hydrochloride: Further fluorinated, resulting in even more distinct reactivity and interactions.
Uniqueness
(2-Fluoroethyl)dimethylaminehydrochloride is unique due to the combination of the fluorine atom and the dimethylamine group, which together confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H11ClFN |
|---|---|
Poids moléculaire |
127.59 g/mol |
Nom IUPAC |
2-fluoro-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
Clé InChI |
CHPNXLAGCUROJV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


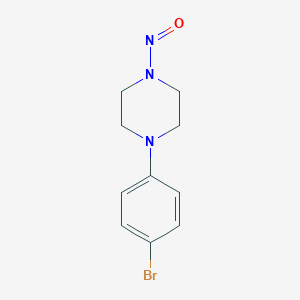
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
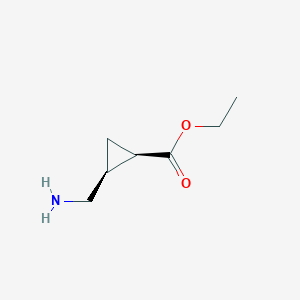
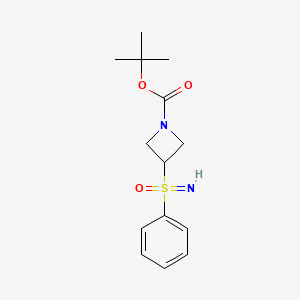
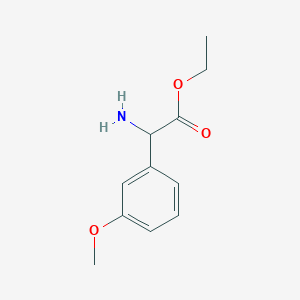
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
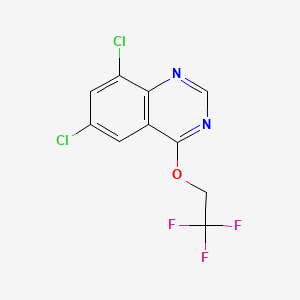
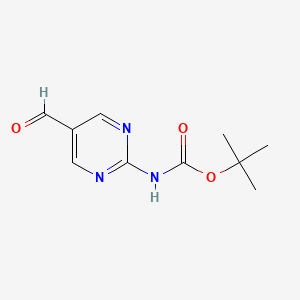
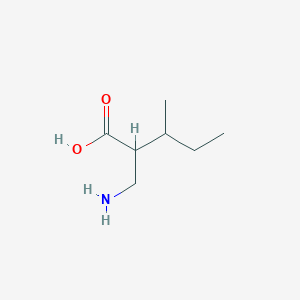
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
